

RO27-3225: A Technical Overview of a Selective MC4R Agonist

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Compound of Interest

Compound Name: RO27-3225

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

RO27-3225 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor involved in the regulation of energy homeostasis, inflammation, and neuronal function. Initially developed by Roche, **RO27-3225** has been extensively utilized as a research tool to probe the physiological roles of MC4R. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of **RO27-3225**, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. While the clinical development of **RO27-3225** was discontinued, its value as a pharmacological probe continues to contribute to our understanding of the melanocortin system.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands (melanocyte-stimulating hormones and adrenocorticotrophic hormone), and endogenous antagonists, plays a crucial role in a diverse range of physiological processes. The melanocortin-4 receptor (MC4R) is predominantly expressed in the central

nervous system and is a critical regulator of energy balance and food intake.[1] Activation of MC4R has been shown to have anti-inflammatory, neuroprotective, and anorexigenic effects, making it an attractive therapeutic target for a variety of disorders, including obesity, cachexia, and neurological diseases.

RO27-3225 emerged as a valuable tool in the study of MC4R due to its high selectivity and agonist activity. This document will detail the available technical information on **RO27-3225**, with a focus on its pharmacological properties and the experimental methodologies used to characterize it.

In Vitro Pharmacology

Receptor Binding and Functional Activity

RO27-3225 is a potent agonist of the MC4R with high selectivity over other melanocortin receptor subtypes, particularly MC3R.[1]

Table 1: In Vitro Activity of **RO27-3225**

Parameter	Receptor	Value	Reference
EC50	MC4R	1 nM	[1]
EC50	MC1R	8 nM	[1]
Selectivity	MC4R vs. MC3R	~30-fold	[1]
IC50	MC4R	Lower than MC3R	[1]

Experimental Protocols

The functional activity of **RO27-3225** is typically assessed by measuring its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a downstream second messenger of MC4R activation.

Protocol:

- Cell Culture: Cells stably expressing the target melanocortin receptor (e.g., HEK293 cells) are cultured to confluence in 96-well plates.

- **Compound Preparation:** **RO27-3225** is serially diluted to various concentrations.
- **Cell Stimulation:** The culture medium is replaced with a medium containing the diluted compound and a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cAMP degradation. Cells are incubated for a defined period (e.g., 1 hour) at room temperature.
- **cAMP Extraction:** The stimulation medium is removed, and cAMP is extracted from the cells using an appropriate lysis buffer (e.g., 70% ethanol).
- **cAMP Quantification:** The concentration of cAMP in the cell lysate is determined using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
- **Data Analysis:** The EC50 value is calculated by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacology

RO27-3225 has been evaluated in various animal models to investigate its effects on inflammation, neurological injury, and energy metabolism.

Neuroprotection in Intracerebral Hemorrhage (ICH) Models

Several studies have demonstrated the neuroprotective effects of **RO27-3225** in mouse models of ICH. Administration of **RO27-3225** has been shown to reduce neuroinflammation, brain edema, and neuronal pyroptosis, leading to improved neurological outcomes.^{[2][3]}

Table 2: In Vivo Efficacy of **RO27-3225** in a Mouse Model of ICH

Animal Model	Dosing Regimen	Key Findings	Reference
Collagenase-induced ICH in mice	60, 180, 540 µg/kg i.p. 1 hour post-ICH	- Dose-dependent improvement in neurological function. - Optimal dose of 180 µg/kg significantly reduced neurobehavioral deficits at 24 and 72 hours. - Reduced expression of p-ASK1, p-JNK, p-p38 MAPK, NLRP1 inflammasome, cleaved caspase-1, and IL-1β.	[2]
Collagenase-induced ICH in mice	180 µg/kg i.p. 1 hour post-ICH	- Attenuated neuroinflammation. - Reduced brain edema. - Suppressed microglia/macrophage activation and neutrophil infiltration.	[3]

Anti-inflammatory Effects in Arthritis Models

In a rat model of adjuvant-induced arthritis, **RO27-3225** demonstrated anti-inflammatory and anti-atrophic effects.[4]

Table 3: In Vivo Efficacy of **RO27-3225** in a Rat Model of Arthritis

Animal Model	Dosing Regimen	Key Findings	Reference
Adjuvant-induced arthritis in rats	180 µg/kg i.p. twice daily for 8 days	- Decreased arthritis scores and hind paw volume. - Reduced expression of NF-κB(p65), COX-2, atrogen-1, and MuRF1 in soleus muscle. - Ameliorated arthritis-induced decrease in food intake and body weight gain.	[4]

Effects on Food Intake

As expected for an MC4R agonist, **RO27-3225** has been shown to reduce food intake in rodents.[1]

Table 4: Effects of **RO27-3225** on Food Intake

Animal Model	Dosing Regimen	Key Findings	Reference
Rats	3, 5, and 10 nmol, intracerebroventricular	- Dose-dependently decreased 4-hour food intake.	[1]
db/db mice	200 µg, i.p.	- Reduced 4-hour food intake.	[1]

Experimental Protocols

Protocol:

- Animal Model: Adult male CD1 mice are commonly used.
- ICH Induction: Anesthesia is induced, and the mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the desired brain region (e.g., basal ganglia). Bacterial

collagenase is injected to induce hemorrhage.

- Drug Administration: **RO27-3225** is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired time point relative to ICH induction.
- Neurological Assessment: Neurological deficits are evaluated using a battery of behavioral tests, such as the modified Garcia test, forelimb placement test, and corner turn test.
- Tissue Analysis: At the end of the experiment, brains are harvested for histological and biochemical analyses, including Western blotting and immunofluorescence staining.

Protocol:

- Protein Extraction: Brain tissue surrounding the hematoma is homogenized in lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-JNK, NLRP1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Protocol:

- Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.
- Staining: The brain sections are permeabilized, blocked, and then incubated with primary antibodies against specific cell markers or proteins of interest.

- Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies.
- Imaging: The stained sections are mounted and visualized using a fluorescence or confocal microscope.

Mechanism of Action

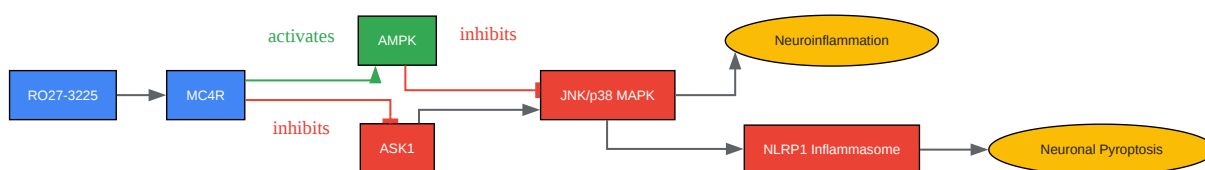
The biological effects of **RO27-3225** are mediated through the activation of MC4R and the subsequent modulation of downstream signaling pathways.

Signaling Pathways

In the context of neuroprotection following ICH, **RO27-3225** has been shown to inhibit inflammatory and apoptotic pathways. Two key signaling cascades have been identified:

- ASK1/JNK/p38 MAPK Pathway: **RO27-3225** activation of MC4R leads to the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). This cascade ultimately leads to the downregulation of the NLRP1 inflammasome and a reduction in neuronal pyroptosis.[2]
- AMPK/JNK/p38 MAPK Pathway: **RO27-3225** has also been shown to activate AMP-activated protein kinase (AMPK), which contributes to the inhibition of the JNK and p38 MAPK signaling pathways, thereby attenuating neuroinflammation.[3]

Visualized Signaling Pathways



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